Dexmedetomidine-d3 L-Tartrate is a deuterated form of dexmedetomidine, which is a selective alpha-2 adrenergic agonist primarily used for its sedative and analgesic properties. The compound is characterized by its molecular formula, which is , and a molecular weight of 353.38 g/mol . This compound is particularly useful in scientific research due to its stable isotope labeling, allowing for precise tracking in pharmacokinetic studies and metabolic pathways.
Dexmedetomidine-d3 L-Tartrate falls under the category of stable isotope-labeled compounds. It is classified as a sedative and analgesic agent, with applications in both human and veterinary medicine.
The synthesis of Dexmedetomidine-d3 L-Tartrate typically involves the deuteration of the original dexmedetomidine compound. This process can be achieved through various chemical reactions that incorporate deuterium into the molecular structure.
A notable method described in patents includes the use of specific reagents and conditions that enhance yield and enantiomeric purity. For instance, one patent outlines a novel process that allows for the preparation of dexmedetomidine with over 99% enantiomeric purity, which is crucial for its therapeutic efficacy .
Dexmedetomidine-d3 L-Tartrate undergoes various chemical reactions typical of organic compounds containing amines and carboxylic acids. These reactions may include esterification, amidation, and other transformations relevant to medicinal chemistry.
The reactions are often facilitated by catalysts or specific conditions that optimize yield and selectivity. Understanding these reactions is critical for developing new formulations or derivatives.
Dexmedetomidine acts primarily by binding to alpha-2 adrenergic receptors in the central nervous system. This action inhibits norepinephrine release, leading to sedation and analgesia without significant respiratory depression .
Research indicates that dexmedetomidine's mechanism can modulate various physiological responses, making it useful in both surgical settings and intensive care . Its ability to provide sedation while maintaining arousal distinguishes it from traditional sedatives.
Dexmedetomidine-d3 L-Tartrate appears as a neat solid at room temperature. Its solubility characteristics are similar to those of other tartrate salts, typically dissolving well in polar solvents like water.
The compound exhibits stability under standard laboratory conditions but may require specific handling due to its controlled status as a pharmaceutical agent . Its melting point and boiling point have not been explicitly detailed but are expected to align with similar compounds within its class.
Dexmedetomidine-d3 L-Tartrate is primarily used in pharmacokinetic studies to trace the metabolism of dexmedetomidine in biological systems. Its stable isotope labeling allows researchers to conduct detailed analyses of drug distribution, elimination pathways, and interactions with biological matrices.
Additionally, it has potential applications in developing new formulations aimed at enhancing the delivery and efficacy of dexmedetomidine-based therapies .
Molecular Formula: C₁₃H₁₃D₃N₂·C₄H₆O₆Molecular Weight: 353.38 g/mol [1] [2] [4]. The compound consists of a dexmedetomidine-d3 cation and an L-tartrate anion in a 1:1 stoichiometric ratio. The deuterium atoms are specifically incorporated at the ethyl-2,2,2 position of the imidazole ring substituent, replacing all three hydrogen atoms of the methyl group (-CD₃) [2] [9].
Deuteration induces three key changes:
Table 1: Structural Comparison with Non-deuterated Dexmedetomidine
Property | Dexmedetomidine-d3 L-Tartrate | Non-deuterated Dexmedetomidine L-Tartrate |
---|---|---|
Molecular Formula | C₁₇H₁₈D₃N₂O₆ | C₁₇H₂₁N₂O₆ |
Molecular Weight (g/mol) | 353.38 | 350.37 |
Deuteration Position | Ethyl (-CD₃) group | None |
Isotopic Purity | ≥99 atom % D [2] | N/A |
The L-tartrate anion [(2R,3R)-2,3-dihydroxybutanedioate] enhances stability and solubility through:
Table 2: Stabilization Mechanisms of L-Tartrate Counterion
Mechanism | Chemical Basis | Functional Impact |
---|---|---|
Ionic Bonding | Proton transfer to imidazole N | Solid-state stability; defined melting point |
Hydrogen Bonding | OH⋯N interactions (ΔG ≈ −5 kJ/mol) | Crystal lattice reinforcement |
Hydrophilicity | Polar surface area: 115 Ų | Enhanced dissolution in aqueous matrices |
¹H-NMR spectra (500 MHz, D₂O) show diagnostic changes due to deuteration:
13C-NMR exhibits an isotopic shift for the deuterated carbon:
Electrospray ionization (ESI) mass spectrometry shows:
Table 3: Key MS Fragments of Dexmedetomidine-d3 L-Tartrate
Fragment Ion (m/z) | Assignment | Mass Shift vs. Non-deuterated |
---|---|---|
354.39 | [M+H]⁺ | +3.03 Da |
202.16 | [C₁₃H₁₁D₃N₂]⁺ | +3.01 Da |
173.12 | [C₁₁H₉N₂]⁺ | Unchanged |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8